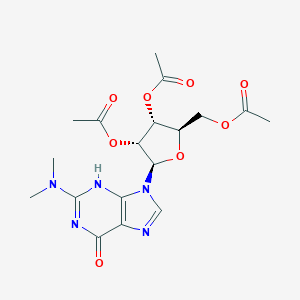
(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2(R)-[5(R)-[1(S)-[(tert-butyloxycarbonyl)amino]-3-methylbutyl]-2,2- dimethyl-4(R)-dioxolanyl]-3-methylbutanoic acid, demonstrates a highly stereoselective process useful as intermediates for renin inhibitory peptides (Thaisrivongs et al., 1987). The synthesis from D-mannitol in eight steps with high stereoselectivity and good overall yield highlights the complexity and efficiency of modern synthetic routes (Xu Hua-jian, 2009).
Molecular Structure Analysis
The molecular conformation and polymorphism have been studied in compounds with similar structures, revealing insights into α-helical and mixed 3(10)- and α-helical conformations, as well as hydrogen-bonded parallel β-sheet-like tapes (Gebreslasie et al., 2011). These studies provide a foundation for understanding the structural intricacies of the target compound.
Chemical Reactions and Properties
Research into similar molecules has revealed reactions such as substitutions and chain elongations, demonstrating the chemical versatility and reactivity of this class of compounds (Noda & Seebach, 1987). Such reactions are crucial for the functional modification and application of these molecules in various chemical syntheses.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid has been a subject of interest in the field of organic synthesis and characterization. For instance, a study focused on the synthesis of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, a precursor of β,γ-unsaturated α-amino acids, showing the potential of this compound in the synthesis of complex organic molecules (Xu, 2009). Additionally, the compound's polymorphic forms have been explored, providing insights into its molecular conformation and potential applications in crystallography and material science (Gebreslasie, Jacobsen, & Görbitz, 2011).
Peptide Synthesis and Modification
This compound is also significant in the field of peptide synthesis and modification. For example, it plays a role in the synthesis of microsporin B, highlighting its utility in constructing complex bioactive molecules (Swaroop, Tripathy, Jachak, & Reddy, 2014). Furthermore, its application in the tert-butoxycarbonylation of amines using H3PW12O40 demonstrates its versatility in organic synthesis and the potential for the development of novel synthetic methodologies (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Material Science and Polymer Chemistry
The compound's relevance extends to material science and polymer chemistry as well. Research has been conducted on the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s, indicating its potential in creating polymers with specific optical properties, which could be beneficial in various technological applications (Qu, Sanda, & Masuda, 2009).
Propiedades
IUPAC Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATRCIRDUXIZQK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554696 | |
| Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid | |
CAS RN |
110763-40-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-mercapto-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110763-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)


![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)






